molecular formula C7H5FO2 B589444 2-Fluorobenzoic Acid-d4 CAS No. 646502-89-8

2-Fluorobenzoic Acid-d4

Cat. No.: B589444
CAS No.: 646502-89-8
M. Wt: 144.138
InChI Key: NSTREUWFTAOOKS-RHQRLBAQSA-N
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Description

2-Fluorobenzoic Acid-d4 is a deuterated form of 2-Fluorobenzoic Acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties that make it suitable for various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorobenzoic Acid-d4 typically involves the deuteration of 2-Fluorobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzoic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluorobenzoic Acid-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Fluorobenzoic Acid-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated analogs. This makes it valuable in studying reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

  • 2-Fluorobenzoic Acid
  • 3-Fluorobenzoic Acid
  • 4-Fluorobenzoic Acid
  • 2,6-Difluorobenzoic Acid
  • 2-Chlorobenzoic Acid

Comparison: 2-Fluorobenzoic Acid-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Compared to its non-deuterated counterparts, it offers enhanced stability and different reaction kinetics, making it a valuable tool in various scientific studies .

Biological Activity

2-Fluorobenzoic Acid-d4 (CAS Number: 646502-89-8) is a deuterated derivative of 2-fluorobenzoic acid, an aromatic organic compound with the formula C7H5FO2. This compound has garnered attention due to its unique properties and applications in various biological and chemical research fields. The deuteration enhances its utility in tracing and metabolic studies due to the distinct mass of deuterium compared to hydrogen.

  • Molecular Formula : C7HD4FO2
  • Molecular Weight : 144.14 g/mol
  • Melting Point : Approximately 126 °C
  • Log P : 1.856

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Metabolism Studies
    • Research indicates that 2-fluorobenzoic acid and its derivatives play a significant role in microbial metabolism. For instance, the metabolism of 2-fluorobiphenyl by Pseudomonas pseudoalcaligenes involves pathways that include the conjugate base of 2-fluorobenzoic acid, highlighting its importance in bioremediation processes .
  • Pharmacokinetics
    • Deuterated compounds like this compound have been studied for their altered pharmacokinetic profiles. The incorporation of deuterium can lead to changes in drug metabolism rates, which is crucial for drug development and optimization . A study showed that deuteration affects the metabolic stability and bioavailability of pharmaceuticals, making them more favorable for therapeutic use .
  • Toxicological Assessments
    • Toxicity studies on fluorinated benzoic acids, including 2-fluorobenzoic acid, have demonstrated varying degrees of biological activity. These compounds are known to exhibit irritant properties and can induce cytotoxic effects in certain cell lines . The specific effects of this compound on tumor cell lines have been noted, suggesting potential applications in cancer research .

Data Tables

PropertyValue
Molecular FormulaC7HD4FO2
Molecular Weight144.14 g/mol
Melting Point~126 °C
Log P1.856
ToxicityIrritant

Case Studies

  • Microbial Metabolism :
    • In a study focusing on the degradation of fluorinated compounds, Pseudomonas pseudoalcaligenes was able to metabolize 2-fluorobenzoic acid effectively, indicating its potential use in bioremediation efforts for fluorinated pollutants .
  • Pharmacokinetic Evaluation :
    • A comparative analysis highlighted that deuterated analogs of benzoic acids showed improved metabolic stability when tested against their non-deuterated counterparts. This finding supports the hypothesis that deuteration can enhance drug efficacy by altering metabolic pathways .
  • Toxicological Impact :
    • Research involving various fluorinated benzoic acids revealed that exposure to these compounds can lead to significant cytotoxic effects in vitro, suggesting a need for careful handling and further investigation into their safety profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluorobenzoic Acid-d4, and how does deuteration influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves nucleophilic fluorination of aryl precursors. For example, 1-arylbenziodoxolones can undergo fluorination using anhydrous HF or KF in the presence of transition-metal catalysts . Deuteration is achieved by substituting hydrogen with deuterium in the aromatic ring, often via acid-catalyzed H/D exchange or using deuterated starting materials. Reaction efficiency may decrease due to kinetic isotope effects (KIE), which slow reaction rates by ~2–3× compared to non-deuterated analogs. Yield optimization requires adjusting reaction time, temperature, and catalyst loading .

Q. How can researchers verify the isotopic purity of this compound?

  • Methodological Answer : Isotopic purity (>95% deuterium incorporation) is confirmed using:

  • NMR Spectroscopy : Compare 1^1H and 2^2H NMR spectra to assess residual proton signals.
  • Mass Spectrometry (MS) : High-resolution LC-MS or GC-MS detects isotopic peaks (e.g., m/z shifts of +4 for [M+H]+^+ in D4_4 analogs).
  • Certificates of Analysis (COA) : Commercial standards (e.g., Kanto Reagents) provide batch-specific purity data validated via these methods .

Q. What role does this compound play as an internal standard in mass spectrometry?

  • Methodological Answer : It serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying non-deuterated analogs in biological matrices. Researchers:

Spike samples with a known concentration of 2-Fluorobenzoic Acid-d2.

Normalize signals using the deuterated compound’s peak area to correct for matrix effects or instrument variability.

Validate accuracy via calibration curves spanning expected analyte concentrations .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized to minimize isotopic interference when using this compound?

  • Methodological Answer :

  • Collision Energy Tuning : Adjust collision-induced dissociation (CID) energy to fragment precursor ions selectively, reducing overlap between deuterated and non-deuterated product ions.
  • Chromatographic Separation : Use ultra-high-performance liquid chromatography (UHPLC) with C18 columns and gradient elution to resolve isotopic analogs.
  • High-Resolution MS : Employ Orbitrap or Q-TOF systems to distinguish m/z differences as small as 0.001 Da .

Q. What strategies resolve discrepancies in kinetic data caused by deuteration in fluorobenzoic acid synthesis?

  • Methodological Answer : KIE-induced rate differences can lead to inconsistent yields or reaction pathways. Mitigation strategies include:

  • Isotopic Dilution Studies : Compare reaction kinetics of deuterated vs. non-deuterated substrates under identical conditions.
  • Computational Modeling : Use DFT calculations to predict deuteration effects on transition states.
  • Catalyst Screening : Test palladium or copper catalysts to bypass rate-limiting steps affected by KIE .

Q. How does the chemical stability of this compound under varying pH and temperature impact experimental reproducibility?

  • Methodological Answer : Stability studies are critical for storage and handling:

pH Stability : Perform accelerated degradation tests in buffers (pH 2–12) at 25–40°C. Monitor degradation via LC-MS.

Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typically safe for short-term use).

Storage Recommendations : Store at –20°C in amber vials under inert gas to prevent deuterium loss or hydrolysis .

Q. Data Analysis and Contradictions

Q. How should researchers address conflicting MS/MS fragmentation patterns between deuterated and non-deuterated analogs?

  • Methodological Answer : Discrepancies arise from isotopic shifts altering fragmentation pathways. Solutions include:

  • Fragmentation Libraries : Build compound-specific libraries using both deuterated and non-deuterated standards.
  • Cross-Validation : Confirm identities via retention time alignment and orthogonal techniques (e.g., IR spectroscopy) .

Q. What analytical controls are necessary when using this compound in metabolic flux studies?

  • Methodological Answer :

  • Blank Samples : Run matrix-matched blanks to exclude background interference.
  • Recovery Experiments : Spike deuterated standards pre- and post-extraction to assess extraction efficiency.
  • Batch Correction : Use internal standards across all batches to normalize inter-run variability .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTREUWFTAOOKS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747800
Record name 2-Fluoro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646502-89-8
Record name 2-Fluoro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (0.109 g) was dissolved in 2 ml of methanol in a 10-ml Kjeldahl flask fitted with a reflux condenser, after which 0.234 g of m-fluorophenyl o-fluorobenzoate was added, and the mixture was heated under reflux for 60 minutes. After cooling, the experiment was operated as in Referential Example 4 to confirm that the reaction mixture contained 140 mg (yield 100%) of o-fluorobenzoic acid and 112 mg (yield 100%) of m-fluorophenol.
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0.109 g
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reactant
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2 mL
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m-fluorophenyl o-fluorobenzoate
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0.234 g
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reactant
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Yield
100%

Synthesis routes and methods II

Procedure details

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C1CC2(PC34CCC(CC3)C4)CCC1C2
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Synthesis routes and methods III

Procedure details

Sodium chlorite (1.45 g, 16.11 mmol) in 2 mL water was added at 0° C. to 2-fluoro-benzaldehyde (0.5 g, 4.03 mmol) in 5 mL acetone. After 5 minutes, sulphamic acid (1.17 gm, 12.086 mmol) was added and the resulting mixture was stirred at 0° C. for 20 minutes. Water was then added, and the resulting precipitate was filtered under reduced pressure. The aqueous layer was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 2-fluorobenzoic acid in 86% yield.
Quantity
1.45 g
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reactant
Reaction Step One
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0.5 g
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reactant
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2 mL
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5 mL
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1.17 g
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Synthesis routes and methods IV

Procedure details

Sodium carbonat (3.34 g, 32 mmols), 1-bromo-2-fluorobenzene (3.68 g, 21 mmols), water (1.1 g, 63 mmol) and 40 ml of dioxane are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 120° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of dioxane (prepared under argon) is added, and then 6 bars CO are applied. After 16 hours at 135° C., the mixture is allowed to cool. The reaction mixture is taken up in sodium hydroxide solution and diethyl ether. The aqueous phase is separated and acidified with concentrated hydrochloric acid. The title compound precipitates in the form of colourless crystals. Yield of title compound: 1.6 g (54%).
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3.34 g
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reactant
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3.68 g
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1.1 g
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dinorbornylphosphine
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420 mg
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2 mL
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161 mg
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catalyst
Reaction Step Six
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40 mL
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Reaction Step Seven

Synthesis routes and methods V

Procedure details

Synthesized as described above for 8-(2-fluorophenyl)-purine, except that 2,3-difluorobenzoic acid was used instead of 2-fluorobenzoic acid (white powder, yield: 45.7%)
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2,3-difluorobenzoic acid
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45.7%

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